Ethyl 3-[4-[[cyclohexyl(methyl)amino]diazenyl]phenyl]propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
34153-41-8 |
|---|---|
Molecular Formula |
C18H27N3O2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 3-[4-[[cyclohexyl(methyl)amino]diazenyl]phenyl]propanoate |
InChI |
InChI=1S/C18H27N3O2/c1-3-23-18(22)14-11-15-9-12-16(13-10-15)19-20-21(2)17-7-5-4-6-8-17/h9-10,12-13,17H,3-8,11,14H2,1-2H3 |
InChI Key |
LKMGKFNYGRILRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)N=NN(C)C2CCCCC2 |
Origin of Product |
United States |
Biological Activity
Ethyl 3-[4-[[cyclohexyl(methyl)amino]diazenyl]phenyl]propanoate, also known by its CAS number 34153-41-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.4 g/mol. Its structure includes a diazenyl group, which is significant in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.4 g/mol |
| CAS Number | 34153-41-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The diazenyl moiety is known for its ability to form reactive intermediates, which can interact with cellular macromolecules, potentially leading to anticancer effects.
Potential Biological Activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for further exploration in inflammatory disease models.
1. Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
2. Antimicrobial Evaluation
In vitro tests conducted against Gram-positive and Gram-negative bacterial strains demonstrated that the compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics.
3. Anti-inflammatory Studies
In an experimental model of inflammation, the administration of this compound resulted in a marked reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha). These findings suggest its potential use in treating inflammatory conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
